Methyl 3-(bromomethyl)-4-fluorophenylacetate

Description

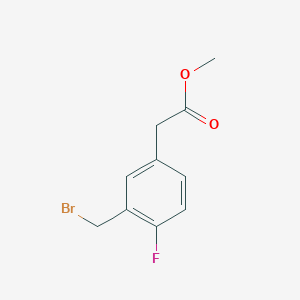

Methyl 3-(bromomethyl)-4-fluorophenylacetate is a halogenated aromatic ester with the molecular formula C₁₀H₁₀BrFO₂. Its structure features a phenylacetate backbone substituted with a bromomethyl group at the 3-position and a fluorine atom at the 4-position of the aromatic ring. This compound is of interest in pharmaceutical and agrochemical synthesis, where its dual functionality enables versatile derivatization.

Properties

Molecular Formula |

C10H10BrFO2 |

|---|---|

Molecular Weight |

261.09 g/mol |

IUPAC Name |

methyl 2-[3-(bromomethyl)-4-fluorophenyl]acetate |

InChI |

InChI=1S/C10H10BrFO2/c1-14-10(13)5-7-2-3-9(12)8(4-7)6-11/h2-4H,5-6H2,1H3 |

InChI Key |

MQVIHDULZZUPSX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)F)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(bromomethyl)-4-fluorophenylacetate typically involves the bromination of methyl 4-fluorophenylacetate. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the benzylic position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(bromomethyl)-4-fluorophenylacetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted phenylacetates.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 3-(bromomethyl)-4-fluorophenylacetate has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Potential use in the development of new drugs due to its ability to form various bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)-4-fluorophenylacetate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The presence of the fluorine atom can influence the electronic properties of the phenyl ring, affecting the reactivity and stability of the compound. The acetate group can undergo hydrolysis or reduction, leading to the formation of various derivatives with different biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomers

Several methyl-substituted aromatic esters share structural similarities with the target compound. Key analogs include:

Methyl 4-(Bromomethyl)benzoate

- Molecular Formula : C₉H₉BrO₂

- Substituents : Bromomethyl at the 4-position (positional isomer) and a benzoate ester group.

- Key Differences : The benzoate ester lacks the phenylacetate’s methylene bridge, reducing steric bulk and altering hydrolysis kinetics. The 4-bromomethyl substitution may exhibit lower reactivity in nucleophilic substitutions compared to the 3-position due to steric hindrance near the ester carbonyl .

Methyl 4-Fluorobenzoate

- Molecular Formula : C₈H₇FO₂

- Substituents : Fluorine at the 4-position.

- Key Differences : Absence of the bromomethyl group limits its utility in alkylation reactions. The electron-withdrawing fluorine stabilizes the aromatic ring but offers fewer synthetic handles for further modification .

Methyl 4-Chlorophenylacetate

- Molecular Formula : C₉H₉ClO₂

- Substituents : Chlorine at the 4-position.

- Key Differences : Chlorine’s smaller atomic radius and weaker leaving-group ability compared to bromine reduce its reactivity in substitution reactions. The phenylacetate ester mirrors the target compound’s backbone but lacks the bromomethyl group .

Substituent Effects on Reactivity and Stability

| Compound Name | Substituents | Reactivity Profile | Stability Considerations |

|---|---|---|---|

| Methyl 3-(bromomethyl)-4-fluorophenylacetate | 3-Bromomethyl, 4-Fluoro | High reactivity in SN2 reactions; fluorine enhances ring electron deficiency. | Moderate stability; bromine may hydrolyze under basic conditions. |

| Methyl 4-(Bromomethyl)benzoate | 4-Bromomethyl | Slower SN2 due to steric hindrance near ester; benzoate ester resists hydrolysis. | Higher thermal stability due to planar structure. |

| Methyl 4-Fluorobenzoate | 4-Fluoro | Limited reactivity; suitable for electrophilic substitution. | High stability; inert under mild conditions. |

| Methyl 4-Chlorophenylacetate | 4-Chloro | Moderate SN2 reactivity; chlorine less effective than bromine. | Prone to oxidation due to weaker C-Cl bond. |

Biological Activity

Methyl 3-(bromomethyl)-4-fluorophenylacetate is a halogenated aromatic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 261.09 g/mol. The compound features a bromomethyl group and a fluorine atom attached to a phenylacetate structure, which contributes to its reactivity and potential applications in various fields.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Modulation : It can alter receptor signaling pathways, affecting cellular responses and potentially leading to therapeutic effects.

- Antimicrobial Properties : Preliminary studies suggest that halogenated compounds can exhibit antimicrobial activity, which may extend to this compound.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often involving bromination and esterification processes. The following table summarizes common synthetic routes:

| Synthesis Method | Reagents Used | Yield (%) | Remarks |

|---|---|---|---|

| Bromination of 4-fluorophenylacetate | N-bromosuccinimide (NBS), UV light | 70-85% | Effective for introducing bromomethyl group |

| Esterification of brominated phenol | Methyl acetate, acid catalyst | 60-80% | Standard method for ester formation |

Biological Activity Studies

Recent studies have investigated the biological activities associated with this compound. Notable findings include:

- Anticancer Activity : A study demonstrated that derivatives of brominated phenylacetates exhibit cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction through caspase activation.

- Antimicrobial Effects : Research indicated that halogenated aromatic compounds, including this compound, showed promising activity against Gram-positive bacteria.

Case Studies

- Anticancer Efficacy : A case study explored the effects of this compound on human breast cancer cells (MCF-7). The results indicated significant growth inhibition at concentrations above 20 µM, with associated apoptotic markers observed through flow cytometry analysis.

- Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, suggesting moderate antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.